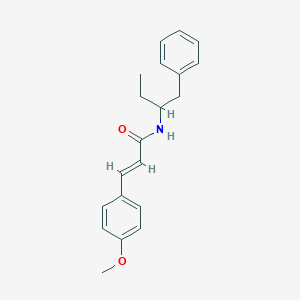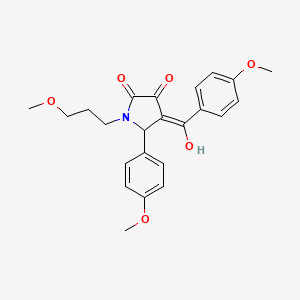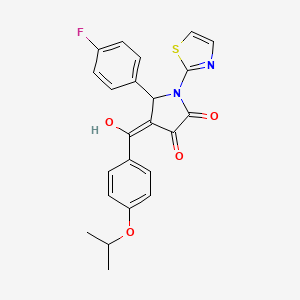
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide, also known as BPAM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPAM belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is also stable under a wide range of conditions, making it a useful tool for studying the effects of COX-2 and PKC inhibition. However, one limitation of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more selective COX-2 and PKC inhibitors based on the structure of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. Another area of interest is the study of the effects of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide on other biological pathways, such as the regulation of gene expression. Finally, the therapeutic potential of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide for the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide acts as an inhibitor of the COX-2 and PKC enzymes, and has a number of biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments, there are a number of future directions for research on this compound.
Méthodes De Synthèse
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 1-phenylpropan-1-one followed by the reaction with acryloyl chloride. The final product is purified by column chromatography to obtain pure N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)

![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)